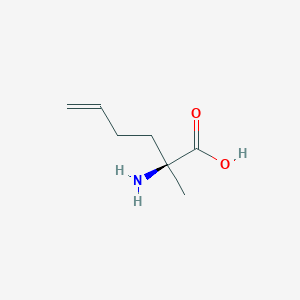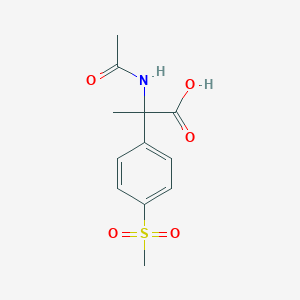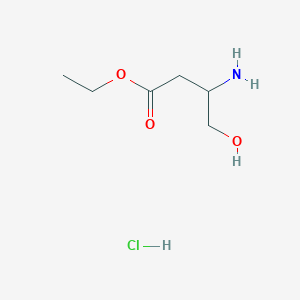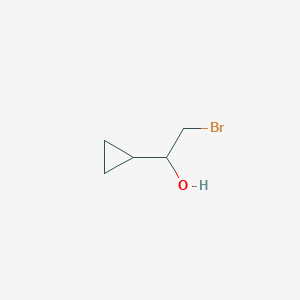
(S)-2-Amino-2-methylhex-5-enoic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves identifying the chemical reactions that the compound can undergo. This can include reactions with acids or bases, oxidation/reduction reactions, and more .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biosynthesis and Role in Plants
(S)-2-Amino-2-methylhex-5-enoic acid's role in plant biosynthesis has been studied, particularly in the context of its formation from isoleucine in Aesculus californica. Fowden and Mazelis (1971) explored this biosynthesis, noting the effectiveness of isoleucine as a precursor, albeit without incorporation of its carboxyl-carbon atom. They proposed two biosynthetic mechanisms consistent with these observations (Fowden & Mazelis, 1971). Additionally, Fowden (1968) identified 2-amino-4-methylhex-4-enoic acid as a major component in the free amino acid pool of Aesculus californica seeds, suggesting a role as an analogue of phenylalanine in relation to phenylalanyl-sRNA synthetase enzymes in plants (Fowden, 1968).
Chemical Synthesis and Characterization
The chemical synthesis of variants of this compound, such as N-protected 14C-labelled analogues, has been developed for research purposes. Jessen, Selvig, and Valsborg (2001) describe a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, demonstrating the compound's utility in chemical studies (Jessen, Selvig, & Valsborg, 2001).
Enzyme Interactions and Inhibition Studies
4-Aminohex-5-enoic acid, a structural analog of this compound, has been investigated for its interaction with enzymes. Lippert et al. (1977) found that 4-amino-hex-5-enoic acid is a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain, illustrating the compound's potential in enzyme interaction studies (Lippert, Metcalf, Jung, & Casara, 1977).
Pharmacological Applications
The synthesis and pharmacological applications of derivatives of this compound have been explored. Kwon, Keusenkothen, and Smith (1992) achieved an enantioselective synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, demonstrating its significance in drug development (Kwon, Keusenkothen, & Smith, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-2-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMALDNOMXRAP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)










![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)
